molecular formula C17H20N2OS B14810172 N'-(1-phenylhexylidene)-2-thiophenecarbohydrazide

N'-(1-phenylhexylidene)-2-thiophenecarbohydrazide

Cat. No.: B14810172
M. Wt: 300.4 g/mol
InChI Key: SXYFZWCMFVQSFV-SDXDJHTJSA-N
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Description

N’-(1-phenylhexylidene)-2-thiophenecarbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenyl group attached to a hexylidene chain, which is further connected to a thiophene ring through a carbohydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-phenylhexylidene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 1-phenylhexan-1-one and 2-thiophenecarbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N’-(1-phenylhexylidene)-2-thiophenecarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(1-phenylhexylidene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl group or the thiophene ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the phenyl or thiophene rings.

Scientific Research Applications

N’-(1-phenylhexylidene)-2-thiophenecarbohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(1-phenylhexylidene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(1-phenylhexylidene)benzohydrazide
  • N’-(1-phenylhexylidene)isonicotinohydrazide
  • N’-(1-phenylhexylidene)-4-biphenylcarbohydrazide

Uniqueness

N’-(1-phenylhexylidene)-2-thiophenecarbohydrazide is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties. This makes it different from other similar compounds that may have different aromatic rings or substituents.

Properties

Molecular Formula

C17H20N2OS

Molecular Weight

300.4 g/mol

IUPAC Name

N-[(Z)-1-phenylhexylideneamino]thiophene-2-carboxamide

InChI

InChI=1S/C17H20N2OS/c1-2-3-5-11-15(14-9-6-4-7-10-14)18-19-17(20)16-12-8-13-21-16/h4,6-10,12-13H,2-3,5,11H2,1H3,(H,19,20)/b18-15-

InChI Key

SXYFZWCMFVQSFV-SDXDJHTJSA-N

Isomeric SMILES

CCCCC/C(=N/NC(=O)C1=CC=CS1)/C2=CC=CC=C2

Canonical SMILES

CCCCCC(=NNC(=O)C1=CC=CS1)C2=CC=CC=C2

Origin of Product

United States

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